REACTION_CXSMILES
|
B(OC)(OC)OC.[F:8][C:9]1[C:17]([I:18])=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](O)=[O:12]>O1CCCC1>[F:8][C:9]1[C:17]([I:18])=[CH:16][CH:15]=[CH:14][C:10]=1[CH2:11][OH:12]
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Name
|
|
Quantity
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1.92 mL
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Type
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reactant
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Smiles
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B(OC)(OC)OC
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Name
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|
Quantity
|
4.39 g
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Type
|
reactant
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Smiles
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FC1=C(C(=O)O)C=CC=C1I
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
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Quantity
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3 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred for a further 15 minutes at this temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
After 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
|
the mixture was carefully quenched by dropwise addition of methanol (10 mL)
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Type
|
STIRRING
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Details
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After stirring overnight
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Duration
|
8 (± 8) h
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Type
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CONCENTRATION
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Details
|
the mixture was concentrated in vacuo and ethyl acetate
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Type
|
ADDITION
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Details
|
was added to the residue
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Type
|
WASH
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Details
|
The organic layer was washed with saturated aqueous potassium carbonate solution, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
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Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1I)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.03 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |